2-Furoyl chloride

Description

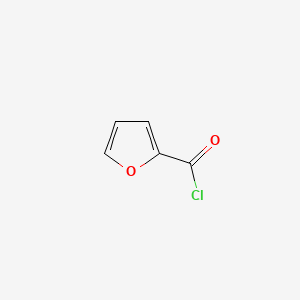

Structure

3D Structure

Properties

IUPAC Name |

furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKFKYVSBNYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060176 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-69-5, 1300-32-9 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Furoyl Chloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoyl chloride is a heterocyclic acyl chloride that serves as a crucial intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its bifunctional nature, combining the reactivity of an acyl chloride with the aromatic character of the furan ring, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound consists of a furan ring substituted at the 2-position with a carbonyl chloride group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Furan-2-carbonyl chloride[2] |

| Synonyms | 2-Furancarbonyl chloride, α-Furoic chloride, Pyromucyl chloride[3] |

| CAS Number | 527-69-5[2] |

| Chemical Formula | C₅H₃ClO₂[2] |

| Molecular Weight | 130.53 g/mol [2] |

| SMILES | C1=COC(=C1)C(=O)Cl[2] |

| InChI Key | OFTKFKYVSBNYEC-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a colorless to yellow or brown liquid with a pungent odor.[4][5] It is a corrosive substance and is sensitive to moisture.[5]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear yellow to brown liquid |

| Melting Point | -2 °C[2] |

| Boiling Point | 173-174 °C[5] |

| Density | 1.324 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.531[5] |

| Flash Point | 85 °C (185 °F)[4] |

| Solubility | Soluble in ether and chloroform; decomposes in hot water and ethanol.[4] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.77 (dd, J=1.7, 0.9 Hz, 1H), 7.50 (dd, J=3.7, 0.9 Hz, 1H), 6.65 (dd, J=3.7, 1.7 Hz, 1H)[6] |

| ¹³C NMR | δ (ppm): 157.0 (C=O), 150.0 (C5), 147.0 (C2), 122.0 (C4), 113.0 (C3) |

| Infrared (IR) | ν (cm⁻¹): ~1780-1740 (C=O, acyl chloride), ~3100 (aromatic C-H), ~1580, ~1470 (C=C, furan ring) |

Reactivity and Stability

Reactivity: As an acyl chloride, this compound is a reactive compound that readily undergoes nucleophilic acyl substitution.

-

Hydrolysis: It reacts with water to form 2-furoic acid and hydrochloric acid. This is why it is classified as moisture-sensitive.[5]

-

Alcoholysis: It reacts with alcohols to form the corresponding esters.

-

Aminolysis: It reacts with ammonia and primary/secondary amines to form amides.

Stability and Storage: this compound is stable under recommended storage conditions, which include a cool, dry, and well-ventilated place away from heat and ignition sources.[5] Containers should be kept tightly closed to prevent contact with moisture.[5]

Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[5]

Experimental Protocols

Synthesis of this compound from 2-Furoic Acid

This protocol is based on the classical method of reacting a carboxylic acid with thionyl chloride.[2]

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (optional, as solvent)

-

Dry glassware

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with sodium hydroxide solution to neutralize HCl and SO₂ gases)

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reaction: Place 2-furoic acid (1 equivalent) into the flask. In a fume hood, carefully add an excess of thionyl chloride (approximately 2-2.5 equivalents). A solvent such as anhydrous toluene can be used if desired.

-

Heating: Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain reflux for 1-2 hours.[4] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a drop of this compound can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or diethyl ether.

-

Acquisition: Inject the sample into a GC-MS system. The GC will separate the components of the sample, and the MS will provide a mass spectrum for the eluted this compound, showing its molecular ion peak and fragmentation pattern. A likely fragmentation is the loss of the chlorine atom or the entire acyl group.

Logical Relationships Diagram

The following diagram illustrates the synthesis of this compound and its primary reactions.

References

An In-depth Technical Guide to the Synthesis of 2-Furoyl Chloride from 2-Furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-furoyl chloride from 2-furoic acid, a critical transformation for the production of various pharmaceutical intermediates. This compound is a key building block in the synthesis of drugs such as mometasone furoate, fluticasone furoate, and ceftiofur.[1] This document details various synthetic methodologies, presents quantitative data in a structured format, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Synthetic Methodologies

The conversion of 2-furoic acid to this compound is a classic acid chloride formation reaction. The most prevalent methods involve the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid with a chloride ion. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosgene (COCl₂).

-

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for the synthesis of this compound. The reaction is typically performed by refluxing 2-furoic acid in an excess of thionyl chloride.[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. Catalysts such as zinc chloride may be employed to improve reaction efficiency.[2]

-

Oxalyl Chloride ((COCl)₂): While sometimes used for the synthesis of acid chlorides, attempts to use oxalyl chloride with certain furoic acid derivatives have led to degradation, although it was successful in other specific cases.[3]

-

Phosgene (COCl₂): Phosgene can also be used as a chlorinating agent. This method can result in high purity and yield of this compound.[4][5][6] The reaction is often carried out using this compound itself as a solvent and may be catalyzed by N,N-dimethylformamide (DMF).[4][5][6]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of synthesizing this compound from 2-furoic acid, allowing for easy comparison of reaction conditions and outcomes.

| Chlorinating Agent | Co-reagent/Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time | Molar Ratio (Acid:Reagent) | Yield (%) | Purity (%) | Reference(s) |

| Thionyl Chloride | None | Excess Thionyl Chloride | 100 (Reflux) | 1 hour | 1:2.5 | 79 | Not specified | [2] |

| Thionyl Chloride | Zinc Chloride, Triethylamine, Pyridine | This compound | 50 | 30 minutes (addition) | 1:2 (Acid:SOCl₂) | 93.2 | 99.91 | [2] |

| Phosgene | N,N-Dimethylformamide (DMF) | This compound | 40-100 | 2 hours | 1:1 to 1:1.5 | 91.2 | 99.94 | [4][5][6] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using thionyl chloride, a commonly employed and well-documented procedure.

Synthesis of this compound using Thionyl Chloride

Materials:

-

2-Furoic acid (C₅H₄O₃)

-

Thionyl chloride (SOCl₂)

-

Apparatus: 500 mL three-neck round-bottom flask, reflux condenser with a gas absorption trap (e.g., connected to a sodium hydroxide solution), thermometer, heating mantle, and distillation setup.

Procedure:

-

Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser and a thermometer, place 25 g (0.22 mol) of 2-furoic acid.[2]

-

Addition of Reagent: Carefully add 65 g (0.55 mol) of thionyl chloride to the flask containing the 2-furoic acid.[2] The upper end of the reflux condenser should be connected to a gas absorption device to neutralize the evolved HCl and SO₂ gases.

-

Reaction: Heat the mixture to reflux at 100°C for 1 hour using a heating mantle.[2] The reaction mixture will become a clear solution as the 2-furoic acid reacts.

-

Purification: After the reflux period, rearrange the apparatus for distillation.

-

Removal of Excess Reagent: First, distill off the excess thionyl chloride (boiling point: 76°C).

-

Product Distillation: Collect the fraction boiling at 173-174°C.[2] This fraction is the this compound product.

-

Yield Calculation: The expected yield of this compound is approximately 23 g (79%).[2]

Safety Precautions: This experiment should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Diagrams

Reaction Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound from 2-furoic acid.

Signaling Pathway: Nucleophilic Acyl Substitution Mechanism

Caption: Simplified mechanism of this compound formation using thionyl chloride.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 6. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 2-Furoyl Chloride

This technical guide provides a comprehensive overview of the core physical properties of 2-furoyl chloride, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Physical Properties

This compound is a colorless to light yellow liquid that is a valuable intermediate in the synthesis of various pharmaceuticals.[1][2] Accurate knowledge of its physical properties is essential for its handling, purification, and application in synthetic chemistry.

The boiling point and density of this compound have been determined and reported across various sources. The following table summarizes these key physical constants for easy reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 173-174 °C | At standard atmospheric pressure.[1][3][4][5] |

| 173 °C | At standard atmospheric pressure.[2] | |

| Density | 1.324 g/mL | At 25 °C.[3][6][7] |

| 1.3227 g/mL | At 20 °C.[2] | |

| 1.320 g/mL | Not specified.[8] | |

| Specific Gravity | 1.33 | At 20 °C (relative to water at 20 °C).[1] |

Experimental Protocols

The determination of the physical properties of a liquid compound such as this compound requires precise and standardized methodologies. The following sections detail the protocols for measuring boiling point and density.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. A standard method for both purifying this compound and determining its boiling point is distillation.[9][10]

Apparatus:

-

Round-bottom flask

-

Heating mantle or sand bath

-

Distillation head (still head)

-

Thermometer with appropriate range (e.g., up to 200 °C)

-

Condenser (Liebig or other suitable type)

-

Receiving flask

-

Boiling chips or a magnetic stir bar

-

Clamps and stands to secure the apparatus

Procedure:

-

Assembly: Assemble a simple distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are securely clamped.

-

Sample Preparation: Place a measured volume (e.g., 25 mL) of this compound into the round-bottom flask. Add a few boiling chips to ensure smooth boiling.

-

Heating: Begin gently heating the flask. The liquid will start to vaporize.

-

Equilibration: Vapors will rise into the distillation head and surround the thermometer bulb. The temperature reading will increase and eventually stabilize as the vapor continuously condenses and drips into the receiving flask.

-

Measurement: Record the temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant. This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not exactly at standard pressure (760 mmHg), the observed boiling point may need to be corrected.

Density is the mass of a substance per unit volume. For liquids, a pycnometer (also known as a specific gravity bottle) provides a highly accurate method for its determination.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Clean and Dry: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Weigh Empty: Accurately weigh the empty, dry pycnometer on the analytical balance (m₁).

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Thermostat: Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20°C or 25°C) until the liquid reaches thermal equilibrium.

-

Final Weighing: Carefully wipe dry the outside of the pycnometer and weigh it again (m₂).

-

Calibration with Water: Repeat steps 1-5 using distilled water instead of this compound to determine the volume of the pycnometer. Weigh the pycnometer filled with water (m₃).

-

Calculation:

-

Mass of this compound = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of pycnometer (V) = (m₃ - m₁) / ρ_water (where ρ_water is the known density of water at the experimental temperature).

-

Density of this compound (ρ) = (m₂ - m₁) / V

-

Logical and Experimental Workflow

The following diagram illustrates the logical workflow for the purification and physical property characterization of a liquid chemical sample like this compound.

References

- 1. This compound | 527-69-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound 95 527-69-5 [sigmaaldrich.com]

- 4. This compound CAS#: 527-69-5 [m.chemicalbook.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 527-69-5 CAS | this compound | Laboratory Chemicals | Article No. 3893L [lobachemie.com]

- 7. This compound | 527-69-5 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-Furoyl Chloride

For researchers, scientists, and professionals in drug development, 2-furoyl chloride is a key reagent with significant applications in organic synthesis and the pharmaceutical industry. This document provides an in-depth overview of its chemical properties, synthesis, and notable applications, supported by detailed experimental protocols and logical diagrams to facilitate a comprehensive understanding.

Core Chemical Identifiers and Properties

This compound, also known as furan-2-carbonyl chloride, is a heterocyclic acyl chloride. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

| Identifier | Value |

| CAS Number | 527-69-5[1][2][3][4][5] |

| Molecular Formula | C5H3ClO2[1][5][6][7] |

| Molecular Weight | 130.53 g/mol [1][6] |

| Synonyms | Furan-2-carbonyl chloride, 2-Furancarbonyl chloride, Pyromucyl chloride[1][6] |

| Appearance | Liquid |

| Boiling Point | 173-174 °C |

| Melting Point | -2 °C |

| Density | 1.324 g/mL at 25 °C |

| Refractive Index | n20/D 1.531 |

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is most commonly achieved through the reaction of 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This established method ensures a high yield of the desired acyl chloride.

Experimental Protocol: Synthesis from 2-Furoic Acid

Materials:

-

2-Furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Distillation setup

Procedure:

-

In a dry round-bottom flask, suspend 2-furoic acid in an excess of thionyl chloride. A gentle warming may be applied to initiate the reaction.

-

Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound is then purified by fractional distillation to yield the final product.

Logical Workflow for Synthesis:

Caption: Synthesis workflow of this compound.

Key Applications in Drug Development

This compound serves as a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of the 2-furoyl moiety into larger molecules, which is a common structural motif in various drug classes.

Notable Pharmaceutical Applications:

-

Ceftiofur: An antibiotic used in veterinary medicine.[1]

-

Mometasone Furoate: A glucocorticosteroid used to treat skin conditions, asthma, and allergic rhinitis.[1]

-

Fluticasone Furoate: An inhaled corticosteroid for the treatment of asthma and COPD.

-

Diloxanide Furoate: An amoebicide.[1]

-

Prazosin and Terazosin: Alpha-blockers used to treat high blood pressure.[1]

Signaling Pathway Implication (Conceptual):

While this compound itself is a reactive intermediate and not a signaling molecule, its derivatives, such as mometasone furoate, exert their therapeutic effects by modulating specific signaling pathways. For instance, corticosteroids like mometasone furoate act as agonists for the glucocorticoid receptor (GR), leading to the downstream regulation of inflammatory gene expression.

Caption: Glucocorticoid receptor signaling pathway.

This technical guide provides a foundational understanding of this compound for professionals in the scientific and pharmaceutical fields. The provided data and protocols are intended to support further research and development efforts involving this versatile chemical compound.

References

- 1. This compound- 527-69-5 [ganeshremedies.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. FUROYL [sdfine.com]

- 4. This compound | 527-69-5 [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. 2-Furancarbonyl chloride | C5H3ClO2 | CID 68242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Manufacturers & Supplier in India - Swadev Chemicals Pvt Ltd [swadevchemicals.com]

Reactivity of 2-Furoyl Chloride with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of 2-furoyl chloride, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure, combining a highly reactive acyl chloride with an electron-rich furan ring, dictates a rich and sometimes complex chemical behavior. This document details its reactions with common nucleophiles, provides quantitative data, outlines detailed experimental protocols, and discusses the stability considerations crucial for its effective use in synthesis.

Core Reactivity Principles

This compound is the most reactive derivative of 2-furancarboxylic acid.[1] Its reactivity is centered on the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions that are typically rapid and high-yielding.[1]

The overall reaction proceeds via a nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate. The stability and reactivity of this compound are influenced by the furan ring, which is more electron-rich than a benzene ring. However, the electron-withdrawing nature of the acyl chloride group deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.[1] Kinetic studies have shown that the reaction rates of this compound can be slower than those of benzoyl chloride, an effect attributed to the electron-withdrawing properties of the furan ring's oxygen atom influencing the carbonyl group.

References

Stability and Decomposition of 2-Furoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2-furoyl chloride. Given its role as a crucial intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of drug products. This document outlines the known stability characteristics, potential decomposition pathways, and detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a reactive acyl chloride that is known to be stable under recommended storage conditions, which typically involve a cool, dry, and inert atmosphere.[1][2] However, its reactivity also makes it susceptible to degradation under various conditions.

Key Stability Considerations:

-

Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze upon contact with water to form 2-furoic acid and hydrogen chloride.[1][3] This reactivity is a critical consideration for handling and storage.

-

Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[3][4] Reactions with these substances can lead to vigorous or violent decomposition.

-

Thermal Stability: While generally stable at ambient temperatures, exposure to excess heat, flames, or sparks should be avoided to prevent thermal decomposition.[2][4]

Decomposition Pathways

The decomposition of this compound can be initiated by hydrolysis, thermolysis, or reaction with other nucleophiles.

Hydrolytic Decomposition

The primary hydrolytic decomposition pathway involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl chloride. This reaction proceeds rapidly to yield 2-furoic acid and hydrogen chloride gas.

Caption: Hydrolytic decomposition pathway of this compound.

Thermal Decomposition

Under conditions of elevated temperature, such as in a fire, this compound is expected to decompose.[3] The primary hazardous decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[3][4] A plausible thermal decomposition pathway may involve the decarboxylation of the furan ring, a reaction known to occur with 2-furoic acid at elevated temperatures.

References

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 2-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-furoyl chloride (CAS No. 527-69-5), a key intermediate in the synthesis of various pharmaceuticals. The information is compiled from various Safety Data Sheets (SDS) and is intended to provide researchers, scientists, and drug development professionals with the necessary data to handle this chemical safely.

Physical and Chemical Properties

This compound is a combustible liquid that is sensitive to moisture.[1][2] It is important to handle and store it in a dry, well-ventilated area, away from heat and open flames.[1][3]

| Property | Value | Source |

| Molecular Formula | C5H3ClO2 | [4][5][6] |

| Molar Mass | 130.53 g/mol | [5][6] |

| Appearance | Clear yellow to dark yellow or brown liquid | [1][2][7] |

| Odor | Pungent | [1] |

| Melting Point | -2 °C / 28.4 °F | [1][4][5][7] |

| Boiling Point | 173 - 174 °C / 343.4 - 345.2 °F @ 760 mmHg | [1][5][7] |

| Flash Point | 85 °C / 185 °F (closed cup) | [2][7] |

| Density | 1.3227 - 1.324 g/mL @ 20-25 °C | [5][7] |

| Refractive Index | n20/D 1.531 | [7] |

| Solubility | Soluble in ether and chloroform; decomposes in hot water and ethanol. | [7] |

Toxicological Data

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][8] It causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][4]

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 616 mg/kg | [9] |

Experimental Protocols

The safety data for this compound is determined through standardized experimental protocols. Below are summaries of the methodologies for key experiments.

Acute Oral Toxicity - LD50 Test (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.[10] This method is designed to estimate the LD50 (the dose at which 50% of the test animals are expected to die) while minimizing the number of animals used.[11]

Methodology:

-

A single animal, typically a female rat, is dosed at a level just below the best preliminary estimate of the LD50.[10]

-

The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and daily for a total of 14 days.[10]

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal receives a lower dose.[10] Dosing is typically spaced at 48-hour intervals.[10]

-

The LD50 is then calculated using the maximum likelihood method, which also allows for the computation of confidence intervals for the estimate.[10]

Skin Corrosion/Irritation Test (OECD 404 & 431)

The potential for this compound to cause skin corrosion is assessed using a tiered testing strategy that prioritizes in vitro methods to reduce animal testing.[3]

Methodology (In Vitro - OECD 431):

-

This test uses a reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[3]

-

The test chemical is applied to the surface of the RhE tissue.[3]

-

After a specific exposure time, the cell viability is measured, typically using an MTT assay.[3] A reduction in cell viability below a certain threshold indicates that the substance is corrosive.[3]

Methodology (In Vivo - OECD 404):

-

If in vivo testing is deemed necessary, the substance is applied to a small patch of skin on a single albino rabbit for up to 4 hours.[12][13]

-

The skin is observed for signs of erythema (redness) and edema (swelling) for up to 14 days.[12][13]

-

If corrosive effects are observed, the test is terminated. If not, the test may be confirmed on two additional animals.[12]

Eye Irritation/Corrosion Test (OECD 405)

Similar to skin irritation testing, a weight-of-the-evidence approach is used for eye irritation, with in vivo testing being the last resort.[2][6]

Methodology (In Vivo):

-

A single dose of the substance is applied to one eye of an albino rabbit, with the other eye serving as a control.[7][14]

-

The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[14]

-

To minimize animal distress, topical anesthetics and systemic analgesics are used.[2][7] If a corrosive effect is observed in the first animal, no further testing is performed.[14]

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[9][15][16]

Methodology:

-

A sample of this compound is placed in a brass test cup and heated at a controlled rate while being stirred.[9][17]

-

An ignition source is periodically directed into the cup.[9][17]

-

The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.[15][17]

Logical Workflow for Handling a Chemical Spill

In the event of a this compound spill, a systematic approach is crucial to ensure safety and minimize environmental contamination. The following diagram illustrates the logical workflow for spill response.

References

- 1. standards.iteh.ai [standards.iteh.ai]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. oecd.org [oecd.org]

- 11. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. petrolube.com [petrolube.com]

- 16. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 17. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Furoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-furoyl chloride (CAS No. 527-69-5), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, including experimental protocols and data interpretation, to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 300 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.77 | dd | J₅,₄ = 1.75 |

| J₅,₃ = 0.87 | |||

| H3 | 7.50 | dd | J₃,₄ = 3.69 |

| J₃,₅ = 0.87 | |||

| H4 | 6.65 | dd | J₄,₃ = 3.69 |

| J₄,₅ = 1.75 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data presented here was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 158.2 |

| C2 | 148.5 |

| C5 | 122.5 |

| C3 | 113.0 |

| C4 | Not Reported |

Note: The chemical shift for C4 was not explicitly found in the searched literature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 0.04 mL of the neat compound in 0.5 mL of deuterated chloroform (CDCl₃)[1].

Instrumentation: A 300 MHz NMR spectrometer was used for the acquisition of the ¹H NMR spectrum[1].

Data Acquisition: Standard pulse programs were used for both ¹H and ¹³C NMR acquisitions. For ¹H NMR, the spectral width was set to encompass all proton signals, and for ¹³C NMR, a proton-decoupled pulse program was utilized.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

References

Solubility of 2-Furoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-furoyl chloride in common organic solvents. This compound is a critical intermediate in pharmaceutical synthesis, notably in the production of drugs such as mometasone furoate[1]. Understanding its solubility and reactivity is paramount for process optimization, reaction control, and safety. This document summarizes known qualitative solubility data, outlines the compound's significant reactivity with protic solvents, and provides a generalized experimental protocol for the quantitative determination of its solubility under anhydrous conditions.

Introduction to this compound

This compound (CAS No. 527-69-5) is a furan-derived acyl chloride. It presents as a colorless to light yellow or brown liquid and is characterized by its high reactivity, which is typical for acyl chlorides[1][2][3][4]. This reactivity is the primary driver for its utility in organic synthesis, allowing it to readily participate in acylation reactions. However, its high reactivity, particularly its sensitivity to moisture, dictates its handling, storage, and solubility characteristics[2][3][5]. It is known to be corrosive and a lachrymator, causing severe skin and eye damage[1][6].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₅H₃ClO₂ | [1][3][5][7] |

| Molecular Weight | 130.53 g/mol | [1][3][5][7] |

| Appearance | Clear yellow to brown liquid | [2][3][5] |

| Melting Point | -2 °C | [1][2][5] |

| Boiling Point | 173-174 °C (at 760 mmHg) | [1][2][5] |

| Density | ~1.324 g/mL at 25 °C | [2][5][8] |

| Refractive Index | n20/D ~1.531 | [2][5][8] |

| Flash Point | 85 °C (185 °F) | [2][5][9] |

| Sensitivity | Moisture Sensitive, Hygroscopic | [2][3][5] |

Solubility Profile

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility / Reactivity | Citations |

| Acetone | Soluble | [2][3][5] |

| Diethyl Ether | Soluble | [2][3][5] |

| Chloroform | Soluble | [2] |

| Water | Decomposes | [2][3][5][9] |

| Ethanol | Decomposes | [2] |

| Dry Organic Solvents | Generally Soluble | [11] |

Reactivity in Protic Solvents

A critical consideration for researchers is that this compound does not form stable solutions in protic solvents like water, alcohols, or primary/secondary amines. Instead, it undergoes a vigorous and often exothermic nucleophilic acyl substitution reaction[4][11]. This decomposition is frequently mistaken for dissolution. The reaction with water, for instance, produces 2-furoic acid and hydrochloric acid, which is responsible for the fuming appearance of the compound in moist air[4].

Figure 1. Reaction pathways of this compound with common protic nucleophiles.

Experimental Protocol for Solubility Determination

Due to the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions and an inert atmosphere. The following is a generalized protocol for quantitatively measuring its solubility in a non-reactive organic solvent (e.g., dichloromethane, toluene, anhydrous acetone).

4.1. Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvent of choice

-

Oven-dried glassware (flasks, syringes, filters)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath

-

Gas-tight syringes and needles

-

0.2 µm PTFE syringe filters

-

Analytical balance

-

Quantitative analysis instrumentation (e.g., GC-FID or HPLC-UV after derivatization)

4.2. Experimental Workflow

The workflow below outlines the key steps for accurate solubility determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | 527-69-5 [chemicalbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. This compound CAS#: 527-69-5 [m.chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound- 527-69-5 [ganeshremedies.com]

- 8. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound, 527-69-5 [thegoodscentscompany.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

Commercial Suppliers of High-Purity 2-Furoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of high-purity 2-furoyl chloride (CAS No. 527-69-5), a critical intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] This document outlines key quality parameters, available purity levels, and the suppliers providing them. Furthermore, it details a high-purity synthesis and purification protocol and presents visual workflows for clarity.

Introduction to this compound

This compound, also known as furan-2-carbonyl chloride, is a reactive acyl chloride widely employed in organic synthesis.[4] Its significance in the pharmaceutical industry is underscored by its role as a key building block for active pharmaceutical ingredients (APIs) such as the veterinary cephalosporin ceftiofur, the anti-inflammatory agent mometasone furoate, and the antiprotozoal drug quinfamide.[2][3] The purity of this compound is paramount in drug development and manufacturing to ensure the safety and efficacy of the final drug product.

Commercial Availability and Purity

A range of chemical suppliers offer this compound at various purity grades, catering to different research and development needs. High-purity grades, essential for pharmaceutical applications, are typically characterized by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Commercial Suppliers and Stated Purity of this compound

| Supplier | Stated Purity/Grade | Analytical Method | Country of Origin |

| Shree Ganesh Remedies Ltd. | ≥ 99% | Gas Chromatography | India |

| Swadev Chemicals Pvt Ltd | ≥ 99.00 % | Not Specified | India |

| TCI (Tokyo Chemical Industry) | >98.0% | Gas Chromatography | Japan/India |

| Simson Pharma Limited | High Quality (CoA provided) | Not Specified | India |

| Manus Aktteva Biopharma LLP | Research/Commercial Grade | Not Specified | India |

| CDH (Central Drug House) | For Synthesis | Not Specified | India |

| s d fine-chem limited | Min. 98% | Gas Chromatography | India |

| Sigma-Aldrich | 95% | Not Specified | USA |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | Not Specified | China |

| Alfa Aesar | 98+% | Not Specified | USA |

| Shanghai Kaisai Chemical Co., Ltd. | 99% | Not Specified | China |

Note: The availability of a Certificate of Analysis (CoA) should be confirmed with the respective supplier for detailed impurity profiles.

Quality Specifications and Impurity Profile

For applications in drug development, a thorough understanding of the impurity profile of this compound is crucial. While specific impurity data is proprietary to the manufacturer and detailed in the Certificate of Analysis, potential impurities can be inferred from the common synthesis routes.

Table 2: Typical Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClO₂ | [4] |

| Molecular Weight | 130.53 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 173-174 °C | [4][6] |

| Melting Point | -2 °C | [4][6] |

| Density | ~1.324 g/mL at 25 °C | [7] |

| Refractive Index | ~1.531 at 20 °C |

Potential Impurities:

-

Unreacted Starting Materials: 2-Furoic acid.

-

Reagents from Synthesis: Residual thionyl chloride or phosgene.

-

Byproducts: Polymers or degradation products formed during synthesis or distillation.

-

Solvents: Any solvents used in the synthesis or purification process.

A Chinese patent (CN106674166A) describes a method for producing this compound with a purity of up to 99.94% as determined by HPLC, indicating that very high purity levels are achievable.[8]

Experimental Protocols

Achieving high purity for this compound necessitates carefully controlled synthesis and purification procedures. The following protocol is based on a patented method designed to yield a high-purity product suitable for pharmaceutical applications.[8][9]

High-Purity Synthesis of this compound via Phosgene Route

Objective: To synthesize high-purity this compound from 2-furoic acid using phosgene.

Materials:

-

2-Furoic acid

-

This compound (as solvent)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Phosgene (gas)

Equipment:

-

Three-necked flask

-

Condensation reflux unit

-

Gas inlet tube

-

Stirrer

-

Oil bath

-

Vacuum distillation apparatus

-

Tail gas absorption device

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, stirrer, and gas inlet, add 200g of this compound to act as the solvent.

-

Addition of Reactants: Add 100.0g of 2-furoic acid and 0.10g of N,N-dimethylformamide (DMF) as a catalyst to the flask.

-

Reaction Initiation: Heat the mixture to a temperature between 40-100 °C using an oil bath while stirring continuously.

-

Phosgene Introduction: Introduce phosgene gas into the reaction mixture over a period of 2 hours. The reaction mixture will transform from a white suspension to a brown liquid.

-

Purification: After the reaction is complete, purify the crude product by vacuum distillation. The fraction distilling at the appropriate temperature and pressure is collected as high-purity this compound. A purity of over 99.9% can be achieved with this method.[8][9]

-

Waste Treatment: The exhaust gas, containing unreacted phosgene and hydrogen chloride, should be passed through an absorption device containing an alkaline solution.

Visualizing the Workflow

To better illustrate the process, the following diagrams, generated using the DOT language, depict the synthesis and purification workflow.

Caption: High-purity this compound synthesis workflow.

Caption: Logical flow of the vacuum distillation purification process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound- 527-69-5 [ganeshremedies.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Manufacturers & Supplier in India - Swadev Chemicals Pvt Ltd [swadevchemicals.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 527-69-5 CAS | this compound | Laboratory Chemicals | Article No. 3893L [lobachemie.com]

- 8. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 9. CN106674166B - The preparation method of furoyl chloride - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of 2-Furoyl Chloride as an Acylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-furoyl chloride as a versatile acylating agent in organic synthesis. The information is intended to guide researchers in the effective application of this reagent for the synthesis of a variety of organic compounds, with a particular focus on intermediates for drug development.

Introduction to this compound

This compound is a highly reactive acyl chloride derived from 2-furoic acid. Its furan ring is an important structural motif found in many biologically active compounds. As an acylating agent, this compound is widely used to introduce the 2-furoyl group into molecules containing nucleophilic functional groups such as amines, alcohols, and arenes. This reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Key Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of numerous commercial drugs. Notable examples include the antihypertensive agent Prazosin, the anti-inflammatory corticosteroid Mometasone Furoate, and the antibiotic Ceftiofur.[1] Its utility extends to the formation of amides, esters, and ketones through N-acylation, O-acylation (esterification), and Friedel-Crafts acylation reactions, respectively.

N-Acylation of Amines

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 2-furoyl amides. This reaction is typically fast and proceeds with high yield. The resulting amides are often stable, crystalline solids, and this functionality is present in many pharmaceutical compounds. A notable example is the synthesis of 1-(2-furoyl)piperazine, a key intermediate in the production of Prazosin.

O-Acylation (Esterification) of Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form the corresponding furoate esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. While phenols are generally less reactive than aliphatic alcohols, their esterification with the highly reactive this compound proceeds efficiently.

Friedel-Crafts Acylation of Aromatic and Heteroaromatic Compounds

The Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that utilizes this compound to introduce an acyl group onto an aromatic or heteroaromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The choice of catalyst and reaction conditions can influence the regioselectivity of the acylation, particularly with substituted aromatic and heterocyclic substrates like thiophene and furan.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound.

N-Acylation: Synthesis of 1-(2-Furoyl)piperazine

This protocol describes the synthesis of 1-(2-furoyl)piperazine, a crucial intermediate for Prazosin.

Materials:

-

Piperazine hexahydrate

-

This compound

-

10% Sodium hydroxide (NaOH) solution

-

6N Hydrochloric acid (HCl)

-

Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water (H₂O)

Procedure:

-

In a suitable reaction vessel, dissolve 194 g (1 mole) of piperazine hexahydrate in 250 mL of water.

-

Cool the solution in an ice bath and acidify to a pH of 4.5 by the dropwise addition of 6N HCl.

-

While maintaining the temperature and pH at 4.5, slowly and simultaneously add 130.5 g (1 mole) of this compound and a 10% NaOH solution. The rate of addition should be controlled to maintain the pH.

-

After the addition is complete, continue stirring the reaction mixture for 1 hour.

-

Make the solution basic to a pH of 8.5 by adding 10% NaOH solution.

-

Transfer the reaction mixture to a continuous extraction apparatus and extract with chloroform for 36 hours.

-

Dry the combined chloroform extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield 1-(2-furoyl)piperazine.[2]

Quantitative Data:

-

Yield: 108.2 g (60%)

-

Boiling Point: 132-138 °C at 0.6 mm Hg

-

Melting Point: 69-70 °C

N-Acylation: Synthesis of Prazosin Hydrochloride

This protocol details the final acylation step in the synthesis of the antihypertensive drug Prazosin.

Materials:

-

2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline

-

This compound

-

Chloroform

-

Isoamyl alcohol

-

10% (w/w) Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anhydrous hydrogen chloride (HCl) gas

Procedure:

-

Dissolve 57.8 g (0.20 mole) of 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline in 1000 mL of chloroform at ambient temperature.

-

Slowly add 30.2 g (0.20 mole) of this compound to the solution.

-

Stir the resulting slurry for 15 minutes after the addition is complete.

-

Add 1000 mL of isoamyl alcohol to the mixture.

-

Add a 10% (w/w) aqueous sodium hydroxide solution until the solid material dissolves (approximately 200 mL), while maintaining the mixture at room temperature.

-

Separate the aqueous layer and wash the organic phase with 250 mL of water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and cool the filtrate to 0 °C.

-

Pass anhydrous hydrogen chloride gas through the solution at 0-5 °C until the solution is acidic (pH about 2-2.5), which takes approximately 45 minutes.

-

Evaporate the chloroform at reduced pressure while warming to about 45 °C.

-

Heat the solution to about 100 °C to remove the last traces of chloroform.

-

Allow the mixture to cool to room temperature.

-

Recover the product by filtration, wash with chloroform, and dry in a vacuum oven at 50-60 °C.

Quantitative Data:

-

Yield: 73.9 g of Prazosin Hydrochloride

-

Melting Point: 277-279 °C (decomposition)

Friedel-Crafts Acylation: General Procedure for Acylation of Thiophene

This protocol provides a general method for the Friedel-Crafts acylation of thiophene, which can be adapted for use with this compound.

Materials:

-

Thiophene

-

Acyl chloride (e.g., this compound)

-

Ethylaluminum dichloride (EtAlCl₂) in hexane

-

Dichloromethane (CH₂Cl₂)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add a solution of ethylaluminum dichloride (1.5 equivalents) in hexane dropwise to the stirred reaction mixture.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by carefully adding saturated ammonium chloride solution.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient).[3]

Note: The reactivity of the aromatic substrate and the specific Lewis acid used will influence the reaction conditions and yield. For highly reactive substrates like furan, milder Lewis acids such as BF₃·OEt₂ may be preferred to prevent polymerization.[4]

Data Presentation

The following tables summarize quantitative data for various acylation reactions using this compound.

Table 1: N-Acylation of Amines with this compound

| Amine Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Piperazine | 1-(2-Furoyl)piperazine | Water/Chloroform | 37 h (incl. extraction) | 60 | [2] |

| 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | Prazosin | Chloroform/Isoamyl alcohol | ~2 h | High | (Calculated from protocol) |

| Substituted Anilines | N-Aryl-2-furoylamides | Various | Varies | Good to Excellent | [5] |

Table 2: Friedel-Crafts Acylation with this compound

| Aromatic Substrate | Lewis Acid | Product | Solvent | Reaction Time | Yield (%) | Reference |

| Thiophene | EtAlCl₂ | 2-Furoylthiophene | Dichloromethane | 2 h | Up to 99 (with other acyl chlorides) | [3] |

| Furan | BF₃·OEt₂ | 2-Furoylfuran | Not specified | Not specified | Moderate | [4] |

| Benzene | AlCl₃ | 2-Furoylbenzene | Not specified | Not specified | 56 (with methyl 2-furoate) | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms and experimental workflows.

Reaction Mechanisms

Caption: N-Acylation of an amine with this compound proceeds via a nucleophilic addition-elimination mechanism.

Caption: Friedel-Crafts acylation involves the formation of an acylium ion electrophile, which then attacks the aromatic ring.

Experimental Workflows

Caption: Experimental workflow for the synthesis of Prazosin Hydrochloride from its piperazine precursor.

Caption: General experimental workflow for a Friedel-Crafts acylation reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. jddtonline.info [jddtonline.info]

- 3. benchchem.com [benchchem.com]

- 4. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

Application Notes and Protocols for Friedel-Crafts Acylation with 2-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts acylation of aromatic compounds using 2-furoyl chloride. This reaction is a fundamental method for the synthesis of aryl-furan ketones, which are important intermediates in the development of various pharmaceutical compounds. The protocol outlines the reaction setup, execution, workup, and purification procedures. Additionally, it includes a summary of reaction conditions and yields for different aromatic substrates, offering a valuable resource for optimizing this synthetic transformation.

Introduction

The Friedel-Crafts acylation is a classic and versatile electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. When employing this compound as the acylating agent, this reaction yields furan-containing aryl ketones. These moieties are present in numerous biologically active molecules and serve as key building blocks in medicinal chemistry. The reaction typically proceeds in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), which activates the this compound for electrophilic attack by the aromatic substrate. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the reaction's efficiency and yield.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the Friedel-Crafts acylation of various aromatic substrates with this compound.

| Substrate | Product | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzene | Furan-2-yl(phenyl)methanone | AlCl₃ (1.1) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | ~85 |

| Toluene | Furan-2-yl(p-tolyl)methanone | AlCl₃ (1.1) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | ~90 (para isomer) |

| Anisole | Furan-2-yl(4-methoxyphenyl)methanone | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 | 1 - 2 | ~95 (para isomer) |

| 1,2-Dimethoxybenzene | (3,4-Dimethoxyphenyl)(furan-2-yl)methanone | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to 50-60 | 12 | High |

Experimental Protocols

General Procedure for Friedel-Crafts Acylation with this compound

This protocol provides a general method for the acylation of an aromatic substrate. Specific quantities should be calculated based on the desired scale of the reaction.

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (1.1 - 1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath with stirring.

-

-

Addition of Reactants:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the this compound solution dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel.

-

Add the aromatic substrate solution dropwise to the reaction mixture at 0 °C.

-

-

Reaction:

-

After the addition of the aromatic substrate, the reaction mixture is typically stirred at 0 °C for a specified time (e.g., 1-2 hours for activated substrates like anisole) or allowed to warm to room temperature and stirred for several hours (for less reactive substrates like benzene and toluene). For some substrates, gentle heating may be required to drive the reaction to completion.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

-

Mandatory Visualization

Caption: Experimental workflow for Friedel-Crafts acylation with this compound.

References

Application Notes and Protocols for the Synthesis of Furoate Esters using 2-Furoyl Chloride and Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoate esters are a class of organic compounds with significant applications in the pharmaceutical, fragrance, and flavor industries. The furan ring is a key structural motif in many biologically active molecules, and the ester functional group allows for the modulation of physicochemical properties such as solubility, stability, and bioavailability. The synthesis of furoate esters is, therefore, a critical process in the development of new chemical entities.

One of the most direct and efficient methods for the preparation of furoate esters is the reaction of 2-furoyl chloride with a corresponding alcohol. This reaction, a nucleophilic acyl substitution, is typically high-yielding and proceeds under mild conditions. The use of a base, such as pyridine or triethylamine, is common to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. This compound itself is a useful pharmaceutical intermediate in the synthesis of various drugs.[1]

These application notes provide a comprehensive overview of the synthesis of furoate esters from this compound and various simple alcohols. Detailed experimental protocols, a summary of reaction parameters, and visualizations of the reaction pathway and experimental workflow are presented to aid researchers in the successful synthesis and purification of these valuable compounds.

Data Presentation

The reaction of this compound with primary and secondary alcohols is generally a high-yielding process. The following table summarizes the expected yields and physical properties of common furoate esters synthesized via this method.

| Furoate Ester | Alcohol Used | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Yield (%) |

| Methyl 2-furoate | Methanol | C₆H₆O₃ | 126.11 | 181 | > 90 |

| Ethyl 2-furoate | Ethanol | C₇H₈O₃ | 140.14 | 196 | > 90 |

| n-Propyl 2-furoate | n-Propanol | C₈H₁₀O₃ | 154.16 | 211 | > 90 |

| n-Butyl 2-furoate | n-Butanol | C₉H₁₂O₃ | 168.19 | 228 | > 90 |

Reaction Mechanism and Experimental Workflow

The synthesis of furoate esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. The presence of a non-nucleophilic base like pyridine is crucial for two reasons: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing side reactions and driving the equilibrium towards the product.

Diagram of the Reaction Pathway

Caption: General reaction scheme for the synthesis of furoate esters.

Diagram of the Experimental Workflow

Caption: A typical experimental workflow for furoate ester synthesis.

Experimental Protocols

The following protocols provide a general procedure for the synthesis of furoate esters from this compound and an alcohol. It is important to handle this compound with care in a well-ventilated fume hood, as it is a corrosive and lachrymatory substance.[2] All glassware should be thoroughly dried before use, as this compound is sensitive to moisture.

Protocol 1: General Synthesis of Furoate Esters

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., methanol, ethanol, n-propanol, n-butanol) (1.2 eq)

-

Pyridine (1.5 eq)

-

Anhydrous dichloromethane (DCM) or other inert solvent (e.g., diethyl ether, THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

-

Addition of this compound: Slowly add this compound (1.0 eq) dropwise to the stirred solution over a period of 15-30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

Protocol 2: Purification of Furoate Esters

The primary method for purifying furoate esters is distillation, often under reduced pressure (vacuum distillation) to prevent decomposition of the compound at high temperatures.[3]

Procedure:

-

Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

-

Distillation: Heat the crude ester in the distillation flask. The boiling point will depend on the specific ester and the pressure of the vacuum. For instance, while many simple esters can be distilled at atmospheric pressure, higher boiling point esters may require a vacuum to prevent decomposition.[3]

-

Collection: Collect the fraction that distills at a constant temperature. This fraction corresponds to the pure furoate ester.

Troubleshooting

-

Low Yield:

-

Moisture: Ensure all reagents and glassware are anhydrous, as this compound readily hydrolyzes to 2-furoic acid.

-

Incomplete Reaction: Increase the reaction time or slightly warm the reaction mixture after the addition of this compound.

-

Loss during Work-up: Ensure complete extraction of the product and avoid vigorous shaking that can lead to emulsions.

-

-

Product Contamination:

-

Unreacted Starting Material: Ensure the complete reaction by monitoring with TLC. If starting material remains, consider extending the reaction time or adding a slight excess of this compound.

-

Acidic Impurities: Thoroughly wash the organic layer with saturated NaHCO₃ solution during the work-up.

-

Discoloration: This may be due to impurities in the starting materials or slight decomposition. Purification by distillation should yield a colorless to pale yellow product.

-

Conclusion

The synthesis of furoate esters from this compound and alcohols is a robust and high-yielding method suitable for a wide range of research and development applications. By following the detailed protocols and understanding the underlying reaction mechanism, researchers can efficiently produce these valuable compounds in high purity. Careful attention to anhydrous conditions and thorough purification are key to obtaining optimal results.

References

Application Notes and Protocols for the Preparation of 2-Furoyl Amides from Amines and 2-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction